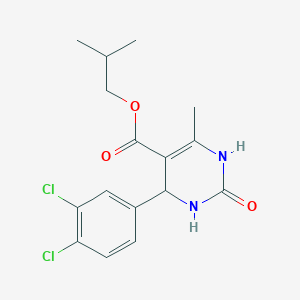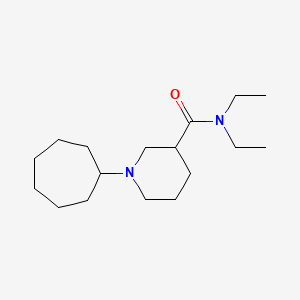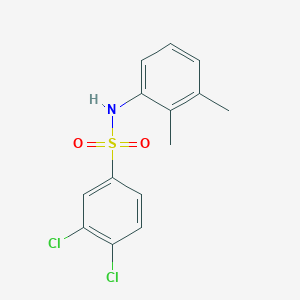![molecular formula C10H13N3O2S B4923314 4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine](/img/structure/B4923314.png)
4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine, commonly known as MTCPM, is a chemical compound that belongs to the class of pyrimidine derivatives. MTCPM has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry.
科学的研究の応用
MTCPM has been used in various scientific research applications, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, MTCPM has been explored as a potential drug candidate for the treatment of various diseases such as cancer, inflammatory disorders, and Alzheimer's disease (2, 3). In drug discovery, MTCPM has been used as a starting material for the synthesis of novel pyrimidine derivatives with potential therapeutic properties (4). In biochemistry, MTCPM has been used as a probe to study the mechanism of action of enzymes such as dihydrofolate reductase (DHFR) (5).
作用機序
MTCPM is a potent inhibitor of DHFR, an enzyme that plays a critical role in the biosynthesis of nucleotides and DNA synthesis (5). MTCPM binds to the active site of DHFR and inhibits its activity, leading to the depletion of intracellular folate and inhibition of DNA synthesis. The inhibition of DHFR by MTCPM has been shown to induce apoptosis in cancer cells and suppress inflammation in animal models (2, 3).
Biochemical and Physiological Effects:
The biochemical and physiological effects of MTCPM depend on the specific application and concentration used. In cancer cells, MTCPM has been shown to induce apoptosis and inhibit tumor growth (2). In animal models of inflammation, MTCPM has been shown to suppress the production of pro-inflammatory cytokines and reduce tissue damage (3). In biochemistry, MTCPM has been used as a probe to study the structure and function of DHFR (5).
実験室実験の利点と制限
MTCPM has several advantages as a research tool, including its high potency and specificity for DHFR, its relatively low toxicity, and its stability under physiological conditions. However, the use of MTCPM in lab experiments is limited by its solubility in water and its potential for non-specific binding to other proteins and enzymes.
将来の方向性
There are several future directions for the research and development of MTCPM. One potential direction is the synthesis of novel pyrimidine derivatives based on the structure of MTCPM with improved pharmacological properties and therapeutic potential. Another direction is the exploration of MTCPM as a potential drug candidate for the treatment of other diseases such as bacterial infections and parasitic diseases. Additionally, the use of MTCPM as a probe to study the structure and function of other enzymes and proteins could lead to new insights into their biological roles and potential therapeutic targets.
Conclusion:
In conclusion, MTCPM is a promising research tool with potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MTCPM have been discussed in this paper. Further research and development of MTCPM and its derivatives could lead to new therapeutic agents and insights into the biological mechanisms of various diseases.
合成法
The synthesis of MTCPM involves the reaction of morpholine with 5-(methylthio)-2-aminopyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (1). The resulting product is a white crystalline solid that can be purified using recrystallization or column chromatography.
特性
IUPAC Name |
(2-methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-16-10-11-6-8(7-12-10)9(14)13-2-4-15-5-3-13/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPGPCTWFFUCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(1-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B4923235.png)
![6-(1,4-oxazepan-4-yl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4923241.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(2,3,4-trimethoxybenzyl)amine](/img/structure/B4923245.png)
![ethyl 4-[(N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanyl)amino]benzoate](/img/structure/B4923252.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4923255.png)
![5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4923258.png)
![8-chloro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4923261.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4923283.png)
![1-(2,3-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4923289.png)


![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B4923324.png)
